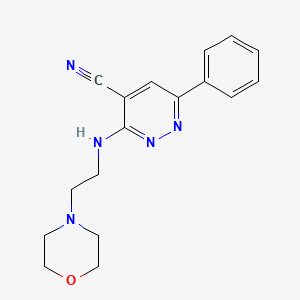
Bazinaprine
Overview
Description
Bazinaprine: is an experimental drug candidate known for its role as a monoamine oxidase inhibitor. It is primarily studied for its potential use in treating depression. This compound selectively inhibits type A monoamine oxidase, while only weakly inhibiting type B monoamine oxidase .
Mechanism of Action
Target of Action
Bazinaprine, also known as SR-95,191, is an experimental drug candidate that primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that plays a crucial role in the breakdown of monoamines, particularly neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, this compound can increase the levels of these neurotransmitters, which is believed to be beneficial for the treatment of depression .
Mode of Action
This compound acts as a Monoamine Oxidase Inhibitor (MAOI) . It strongly inhibits MAO-A but only weakly inhibits Monoamine Oxidase B (MAO-B) .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting MAO-A, this compound prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain . This can enhance neurotransmission and potentially alleviate symptoms of depression .
Pharmacokinetics
As an orally active inhibitor of mao-a , it can be inferred that this compound is likely to be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and then excreted. These properties, along with factors such as dosage and frequency of administration, would impact the bioavailability of the drug.
Result of Action
The primary molecular effect of this compound is the inhibition of MAO-A, leading to increased levels of monoamine neurotransmitters . On a cellular level, this can enhance neurotransmission, potentially leading to improved mood and reduced symptoms of depression .
Biochemical Analysis
Biochemical Properties
Bazinaprine plays a significant role in biochemical reactions by inhibiting the activity of monoamine oxidase type A (MAO-A). This enzyme is responsible for the breakdown of monoamines such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression . The interaction between this compound and MAO-A is selective and reversible in vivo, but not in vitro . This selectivity is crucial as it minimizes the interaction with other neurotransmitter or drug receptor sites, reducing potential side effects .
Cellular Effects
This compound influences various cellular processes, particularly in neurons. By inhibiting MAO-A, this compound increases the availability of serotonin, norepinephrine, and dopamine, which are critical for mood regulation . This elevation in neurotransmitter levels can enhance cell signaling pathways, leading to improved synaptic transmission and neuronal communication. Additionally, this compound may affect gene expression related to neurotransmitter synthesis and degradation, further contributing to its antidepressant effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of MAO-A, thereby inhibiting the enzyme’s activity . This inhibition prevents the breakdown of monoamines, resulting in increased levels of serotonin, norepinephrine, and dopamine in the brain . The reversible nature of this inhibition in vivo allows for a controlled increase in neurotransmitter levels without causing excessive accumulation . This compound’s selectivity for MAO-A over MAO-B is attributed to its specific binding interactions, which are not fully replicated in vitro .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The drug’s stability and degradation are critical factors influencing its long-term efficacy . Studies have shown that this compound’s inhibitory effects on MAO-A are reversible in vivo, allowing for a dynamic regulation of neurotransmitter levels . The drug’s effects are not reversible in vitro, indicating potential differences in its behavior under different experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits MAO-A, leading to increased levels of serotonin, norepinephrine, and dopamine . At higher doses, the drug may exhibit toxic or adverse effects, including potential neurotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired antidepressant effects without causing significant side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the breakdown and synthesis of monoamines . By inhibiting MAO-A, this compound affects the metabolic flux of serotonin, norepinephrine, and dopamine, leading to their increased availability in the brain . The drug’s interaction with MAO-A is a key aspect of its metabolic pathway, as it directly influences the levels of these neurotransmitters .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . The drug’s physicochemical properties, such as its molecular size and lipophilicity, influence its ability to cross cell membranes and reach its target sites . This compound’s distribution is generally uneven, with higher concentrations observed in richly vascularized areas . The drug’s interaction with transport proteins and binding proteins also plays a role in its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where MAO-A is predominantly found . This localization is crucial for the drug’s activity, as it allows this compound to effectively inhibit MAO-A and increase the levels of monoamines . The drug’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bazinaprine can be synthesized through various methods. One common synthetic route involves the reaction of 3-chloro-4-cyano-6-phenylpyridazine with (4-morpholino)ethylamine in the presence of refluxing n-butanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Bazinaprine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions involving this compound are less common but can occur under certain conditions.
Substitution: Substitution reactions are more prevalent, particularly involving the amino and cyano groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a model compound for studying monoamine oxidase inhibition.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Industry: While not widely used in industrial applications, Bazinaprine’s synthesis and properties are of interest for pharmaceutical research and development.
Comparison with Similar Compounds
Minaprine: Another monoamine oxidase inhibitor with similar properties.
Phenelzine: A non-selective monoamine oxidase inhibitor used in the treatment of depression.
Tranylcypromine: Another non-selective monoamine oxidase inhibitor with antidepressant properties.
Uniqueness of Bazinaprine: this compound is unique due to its selective inhibition of type A monoamine oxidase, which reduces the risk of side effects associated with non-selective inhibitors. Additionally, its reversible inhibition in vivo makes it a promising candidate for further research and development .
Properties
IUPAC Name |
3-(2-morpholin-4-ylethylamino)-6-phenylpyridazine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-15-12-16(14-4-2-1-3-5-14)20-21-17(15)19-6-7-22-8-10-23-11-9-22/h1-5,12H,6-11H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNDIPHOJLIHRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240219 | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94011-82-2 | |
| Record name | Bazinaprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94011-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazinaprine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094011822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazinaprine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAZINAPRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU8Y4C529J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


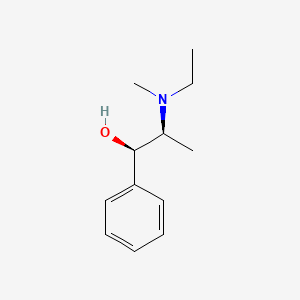

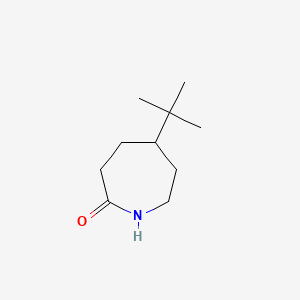
![4-Hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1218404.png)
![[(2S,3R,5R,6R,8S)-6-Hydroxy-8-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B1218405.png)





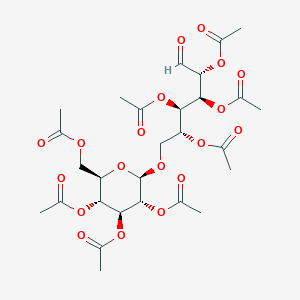
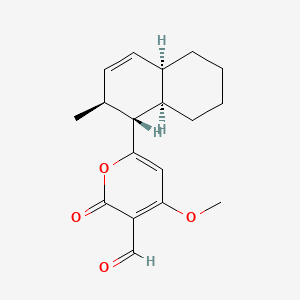
![N-(1-adamantylmethyl)-2-[[2-(1-adamantylmethylamino)-2-imino-ethyl]disulfanyl]acetamidine](/img/structure/B1218419.png)

